1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride
Overview
Description
SB-408124 (Hydrochloride): is a selective non-peptide antagonist for the orexin receptor subtype OX1. It exhibits around 70 times selectivity for OX1 over OX2 receptors and has improved oral bioavailability compared to older OX1 antagonists . This compound is primarily used in scientific research to study the function of orexinergic neurons in the body .
Mechanism of Action
Target of Action
SB-408124 Hydrochloride is a selective non-peptide antagonist that primarily targets the orexin receptor subtype OX1 . The OX1 receptor is a G-protein coupled receptor involved in the regulation of feeding behavior, wakefulness, and energy homeostasis .
Mode of Action
SB-408124 Hydrochloride interacts with the OX1 receptor, acting as an antagonist . This means it binds to the receptor and blocks its activation by orexin neuropeptides, specifically orexin-A . It exhibits around 70x selectivity for OX1 over OX2 receptors .
Biochemical Pathways
The primary pathway affected by SB-408124 Hydrochloride is the orexinergic system . By blocking the OX1 receptor, it modulates the effects of orexin-A, a neuropeptide that regulates arousal, wakefulness, and appetite .
Result of Action
The antagonistic action of SB-408124 Hydrochloride on the OX1 receptor has several effects. In animal studies, it has been shown to decrease orexin-A induced water intake . It also reduces anxiety after psychotraumatic exposure . Furthermore, it has been found to result in a greater reduction in mean arterial pressure in high-salt intake rats .
Action Environment
The efficacy and stability of SB-408124 Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action may be affected by the physiological state of the individual (such as salt intake), as seen in its effects on arterial pressure . .
Biochemical Analysis
Biochemical Properties
SB-408124 Hydrochloride interacts with the orexin receptor subtype OX1 . It exhibits 50-fold selectivity over the OX2 receptor . The Ki values in whole cell and membrane are 57 nM and 27 nM, respectively .
Cellular Effects
In primary neuronal cultures from the hypothalamus of newborn SD rats, SB-408124 Hydrochloride was found to attenuate Orexin A-induced increases in arginine vasopressin (AVP) mRNA levels .
Molecular Mechanism
SB-408124 Hydrochloride acts as an antagonist at the OX1 receptor, blocking the actions of orexin-A . This results in a decrease in the activity of orexinergic neurons .
Dosage Effects in Animal Models
In animal models, SB-408124 Hydrochloride has been shown to decrease Orexin-A induced water intake in Wistar rats . It also reduces anxiety after psychotraumatic exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the formation of the urea linkage with the dimethylamino phenyl group .
Industrial Production Methods: : Industrial production of SB-408124 (Hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: : SB-408124 (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives .
Scientific Research Applications
SB-408124 (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and function of orexin receptors.
Biology: Helps in understanding the role of orexinergic neurons in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to orexin receptor dysfunction, such as sleep disorders and anxiety
Industry: Utilized in the development of new drugs targeting orexin receptors.
Comparison with Similar Compounds
Similar Compounds
Almorexant: Another orexin receptor antagonist with different selectivity profiles and pharmacokinetic properties.
Uniqueness: : SB-408124 (Hydrochloride) stands out due to its high selectivity for OX1 receptors and improved oral bioavailability. This makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O.ClH/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3;/h4-10H,1-3H3,(H2,22,23,24,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHXPSGMLOETTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-90-3 | |
Record name | Urea, N-(6,8-difluoro-2-methyl-4-quinolinyl)-N′-[4-(dimethylamino)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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